molecular formula C10H11BN2O3S B1387067 (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid CAS No. 850568-30-8

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Cat. No.: B1387067
CAS No.: 850568-30-8
M. Wt: 250.09 g/mol
InChI Key: OJFHXSIPAXFCAJ-UHFFFAOYSA-N
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Description

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with a molecular formula of C10H11BN2O3S and a molecular weight of 250.09 g/mol . This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a (4,5-dihydrothiazol-2-yl)carbamoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic conditions.

    Attachment of the Carbamoyl Group: The thiazole derivative is then reacted with an isocyanate to form the (4,5-dihydrothiazol-2-yl)carbamoyl group.

    Boronic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Alcohols: For esterification reactions.

Major Products Formed

Scientific Research Applications

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a proteasome inhibitor, which could have implications in cancer research.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This mechanism is particularly relevant in the design of proteasome inhibitors for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the (4,5-dihydrothiazol-2-yl)carbamoyl group and the boronic acid group, which confer specific reactivity and binding properties. This makes it a valuable compound in various fields of research and industrial applications .

Properties

IUPAC Name

[4-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O3S/c14-9(13-10-12-5-6-17-10)7-1-3-8(4-2-7)11(15)16/h1-4,15-16H,5-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFHXSIPAXFCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=NCCS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657270
Record name {4-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-30-8
Record name {4-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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